

SR-4835: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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For Researchers, Scientists, and Drug Development Professionals

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its efficacy in preclinical models, particularly in triple-negative breast cancer, has established it as a significant tool for cancer research. A critical aspect of its preclinical evaluation is its selectivity profile, as off-target kinase interactions can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive comparison of **SR-4835**'s cross-reactivity with other kinases, supported by experimental data and detailed protocols.

Executive Summary

Extensive kinase profiling has demonstrated the high selectivity of **SR-4835** for CDK12 and CDK13. In a broad panel of over 450 kinases, **SR-4835** exhibited minimal off-target activity at a concentration of 10 μ M. The primary off-targets with measurable binding affinity are Cyclin-Dependent Kinase 6 (CDK6), Glycogen Synthase Kinase 3 Alpha (GSK3A), and Glycogen Synthase Kinase 3 Beta (GSK3B). Additionally, **SR-4835** displays a tenfold lower potency for Cyclin-Dependent Kinase 10 (CDK10).

Quantitative Kinase Selectivity Data

The following table summarizes the cross-reactivity of **SR-4835** against its primary targets and key off-targets, as determined by various kinase assays.

Target	Assay Type	Potency (Kd or IC50)	Reference
CDK12	Binding Affinity (DiscoverX)	98 nM	
ADP-Glo Kinase Assay	99.0 ± 10.5 nM		
CDK13	Cell-free assay	4.9 nM (IC50)	
CDK6	Binding Affinity	5.1 µM	
GSK3A	Binding Affinity	1.2 µM	
GSK3B	Binding Affinity	810 nM	
CDK10	Dose-response inhibition	~10-fold lower than CDK12/13	

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of inhibitory potency. Lower values indicate higher affinity/potency.

Kinome Scan Profiling

A comprehensive kinome scan was performed to assess the selectivity of **SR-4835** across the human kinome. At a concentration of 10 µM, **SR-4835** demonstrated remarkable selectivity, with very few kinases showing significant inhibition. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.

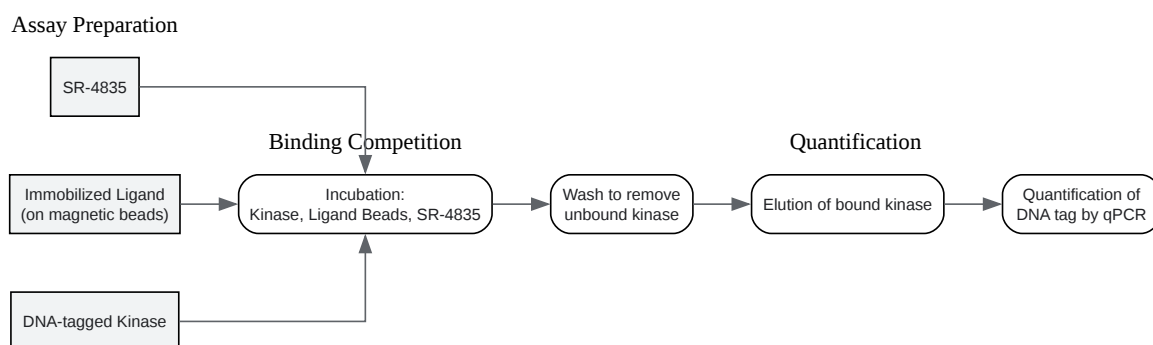
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to determine the kinase selectivity of **SR-4835**.

DiscoverX KINOMEscan™ Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand.

Workflow:



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Figure 1. Workflow for the KINOMEScan™ binding assay.

Protocol:

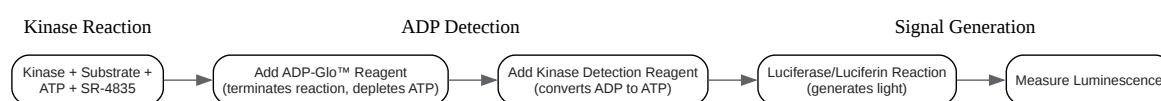
- Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
- Binding Reaction: The DNA-tagged kinase, liganded beads, and **SR-4835** are combined in a multi-well plate.
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Washing: The beads are washed to remove unbound kinase.
- Elution: The bound kinase is eluted from the beads.

- **Quantification:** The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the binding affinity of the test compound.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow:



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Figure 2. Workflow for the ADP-Glo™ kinase assay.

Protocol:

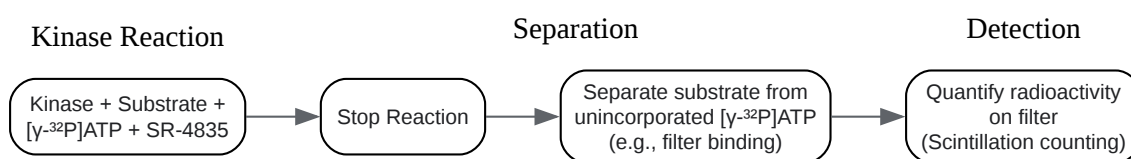
- **Kinase Reaction:** The kinase, its substrate, ATP, and **SR-4835** (at various concentrations) are incubated together in a multi-well plate.
- **Reaction Termination and ATP Depletion:** ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.
- **ADP to ATP Conversion:** Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
- **Signal Generation:** The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.
- **Luminescence Measurement:** The light output is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity

in the presence of the inhibitor.

Radioactive Kinase Assay

This traditional method measures the incorporation of a radioactive phosphate group (from [γ - ^{32}P]ATP) into a substrate by the kinase.

Workflow:



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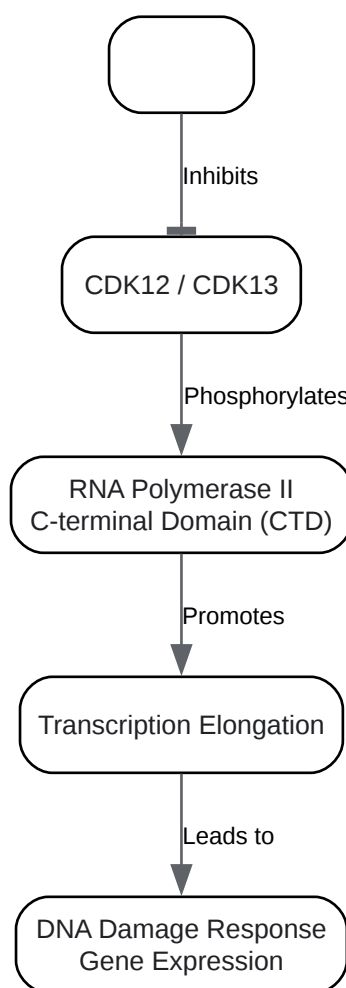
Figure 3. Workflow for a radioactive kinase assay.

Protocol:

- Kinase Reaction: The kinase, substrate, [γ - ^{32}P]ATP, and **SR-4835** are incubated together.
- Reaction Termination: The reaction is stopped, typically by adding a strong acid or denaturant.
- Separation: The phosphorylated substrate is separated from the unincorporated [γ - ^{32}P]ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.
- Washing: The filter is washed to remove unbound [γ - ^{32}P]ATP.
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to a control without the inhibitor indicates kinase inhibition.

Signaling Pathway Context

SR-4835's primary targets, CDK12 and CDK13, are key regulators of transcription elongation. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK12/13, **SR-4835** disrupts this process, leading to the downregulation of genes with long introns and those involved in the DNA damage response (DDR).



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Figure 4. Simplified signaling pathway of **SR-4835** action.

Conclusion

The available data strongly support the classification of **SR-4835** as a highly selective inhibitor of CDK12 and CDK13. Its minimal cross-reactivity with a wide range of other kinases makes it a valuable and precise tool for studying the biological functions of CDK12 and CDK13 and for

exploring their therapeutic potential in oncology. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of **SR-4835**'s kinase interaction profile.

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